molecular formula C23H26N2O3 B11128592 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11128592
M. Wt: 378.5 g/mol
InChI Key: WMAXERHIRHGSAK-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, which is achieved through a series of reactions including cyclization and functional group modifications.

    Attachment of the Ethyl Group:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving appropriate precursors.

    Attachment of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can be compared with other indole derivatives, such as:

    Melatonin: Known for its role in regulating sleep-wake cycles.

    Serotonin: A neurotransmitter involved in mood regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-27-19-7-8-21-20(15-19)17(16-25-21)9-12-24-22(26)23(10-13-28-14-11-23)18-5-3-2-4-6-18/h2-8,15-16,25H,9-14H2,1H3,(H,24,26)

InChI Key

WMAXERHIRHGSAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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